1-Hydroxy-2,1-benzoxaborolane is a heterocyclic organic compound that belongs to the class of benzoxaboroles. This class is characterized by a benzene ring fused to a 1,2-oxaborolane ring. Benzoxaboroles are increasingly studied in various scientific disciplines due to their unique chemical properties, particularly their ability to form reversible covalent bonds with diols. [, ] These compounds have shown promising potential in diverse fields, including medicinal chemistry, materials science, and chemical biology.
1-Hydroxy-2,1-benzoxaborolane is classified as a benzoxaborole derivative. Its synthesis is often linked to the development of new therapeutic agents, such as DNDI-6148, which is being evaluated for the treatment of visceral leishmaniasis, a neglected tropical disease. The compound's structure allows for interactions with biological targets, making it a valuable scaffold in drug design .
The synthesis of 1-hydroxy-2,1-benzoxaborolane typically involves several steps that can vary based on the starting materials. Recent studies have reported two practical approaches to synthesize 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate of DNDI-6148:
Both methods successfully bypass the challenging nitration step traditionally associated with the synthesis of benzoxaborole derivatives.
The molecular structure of 1-hydroxy-2,1-benzoxaborolane features a boron atom integrated within a cyclic framework that includes both oxygen and carbon atoms. The compound exhibits the following characteristics:
The three-dimensional arrangement of atoms in this compound allows for specific interactions with enzymes and receptors, which is crucial for its biological activity.
1-Hydroxy-2,1-benzoxaborolane participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize more complex molecules.
The mechanism of action for compounds like 1-hydroxy-2,1-benzoxaborolane often involves their interaction with specific biological targets:
Research indicates that derivatives like 6-amino-1-hydroxy-2,1-benzoxaborolane have shown promise in preclinical studies against visceral leishmaniasis by targeting specific metabolic pathways within the parasite .
The physical properties of 1-hydroxy-2,1-benzoxaborolane include:
Chemical properties include:
The primary applications of 1-hydroxy-2,1-benzoxaborolane include:
1-Hydroxy-2,1-benzoxaborolane (C₇H₇BO₂; CAS# 5735-41-1) is a boron-containing heterocycle characterized by a fused benzene and oxaborole ring system. This compound serves as the foundational scaffold for the broader benzoxaborole class, distinguished by its unique Lewis acidic boron atom and cyclic hemiester structure [2] [8]. Its significance lies in its balanced physicochemical properties—including water solubility, hydrolytic stability, and a depressed pKa—enabling diverse applications in medicinal chemistry, materials science, and molecular recognition [2] [4]. The boron atom’s vacant p-orbital facilitates reversible covalent interactions with biological nucleophiles (e.g., diols in sugars), underpinning its utility as a privileged structure in drug design [8] [10].
The inaugural synthesis of 1-Hydroxy-2,1-benzoxaborolane was reported by Kurt Torssell in 1957 via bromination of o-tolylboronic acid under Wohl-Ziegler conditions, followed by spontaneous cyclization [2] [8]. This method exploited the proximity of the boronic acid and benzylic alcohol groups to form the five-membered oxaborole ring (Fig. 1a). Early synthetic routes faced limitations in yield and scalability due to:
Refinements emerged in the 1990s with transition-metal-catalyzed borylation. The Miyaura borylation (1995), employing palladium(0) catalysts and pinacolborane, enabled efficient boronic ester installation on aryl halides [6] [8]. Subsequent benzylic oxidation or hydroxylation completed the synthesis (Fig. 1b). Modern approaches include intramolecular transesterification of ortho-(hydroxymethyl)phenylboronic acids, achieving high purity and yields >90% [6] [8].
Table 1: Evolution of Synthetic Methods
Year | Method | Key Reactants | Yield | Limitations |
---|---|---|---|---|
1957 | Wohl-Ziegler bromination | o-Tolylboronic acid, NBS | Moderate | Side-product formation |
1995 | Miyaura borylation | Aryl halides, Pd(0), pinacolborane | High | Catalyst cost |
2010s | Benzylic oxidation/cyclization | o-Formylarylboronic acids, reductants | High | Multi-step sequence |
The molecule exhibits a bicyclic structure with a benzene ring fused to a 1,2-oxaborolane heterocycle (Fig. 2a). Key structural features include:
Nomenclature reflects its fused-ring system:
Table 2: Physicochemical Properties
Property | Value | Measurement Method | Significance |
---|---|---|---|
Molecular weight | 133.94 g/mol | MS | Determines pharmacokinetics |
Melting point | 95–100°C | DSC | Purity assessment |
pKa | 7.0–7.3 (predicted/experimental) | Potentiometry | Enhanced diol binding at physiological pH |
logD (octanol-water) | 1.18 (predicted) | Chromatography | Membrane permeability indicator |
Water solubility | High | Equilibrium solubility | Bioavailability advantage |
The pKa depression to 7.3 (vs. 8.7 for phenylboronic acid) arises from ring strain relief upon tetrahedral adduct formation [2] [4]. This enables efficient diol complexation near physiological pH, a hallmark of benzoxaborole reactivity.
1-Hydroxy-2,1-benzoxaborolane exemplifies how boron’s electron deficiency and geometry flexibility confer unique advantages:
Enhanced Diol Binding
Therapeutic Applications
Material Science Utility
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3